molecular formula C20H28O3 B3277903 Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester CAS No. 66774-70-7

Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester

Cat. No. B3277903
CAS RN: 66774-70-7
M. Wt: 316.4 g/mol
InChI Key: YDGDTMZQDFVDCD-QPMTUSTPSA-N
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Description

Benzoic acid esters are a class of compounds that contain a benzoic acid moiety and an ester group. They are commonly used in a variety of applications, including as preservatives, plasticizers, and solvents .


Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In the case of benzoic acid esters, one of these R groups is a benzene ring .


Chemical Reactions Analysis

Esters, including benzoic acid esters, can undergo a number of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .

Mechanism of Action

The mechanism of action of benzoic acid esters can vary depending on their use. For example, when used as preservatives, they can inhibit the growth of bacteria by disrupting their metabolic processes .

Safety and Hazards

Like all chemicals, benzoic acid esters should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research into benzoic acid esters could include exploring new synthesis methods, investigating their potential uses in various industries, and studying their environmental impact .

properties

IUPAC Name

[(1S,4R,7aS)-1-[(2R)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3/t14-,16-,17?,18+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGDTMZQDFVDCD-QPMTUSTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)[C@@H]1CCC2[C@]1(CCC[C@H]2OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester
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Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester
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Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester
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Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester
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Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester
Reactant of Route 6
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Benzoic acid 1S-(2-hydroxy-1R-methyl-ethyl)-7R-methyl-octahydro-inden-4R-yl ester

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